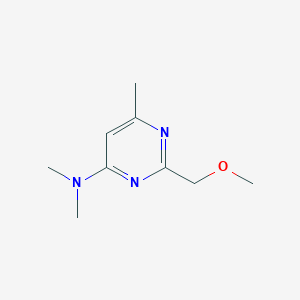
2-(Methoxymethyl)-N,N,6-trimethylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxymethyl)-N,N,6-trimethylpyrimidin-4-amine is a chemical compound with a unique structure that includes a methoxymethyl group attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of a pyrimidine derivative with methoxymethyl chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane . This reaction proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methoxymethyl)-N,N,6-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield methoxyacetic acid, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.
Applications De Recherche Scientifique
2-(Methoxymethyl)-N,N,6-trimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(Methoxymethyl)-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The methoxymethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methoxymethyl)pyrimidine: Lacks the trimethyl groups, resulting in different chemical properties and reactivity.
N,N,6-trimethylpyrimidin-4-amine: Does not have the methoxymethyl group, affecting its biological activity and applications.
2-(Dimethylamino)methylpyrimidine: Contains a dimethylamino group instead of a methoxymethyl group, leading to variations in its chemical behavior.
Uniqueness
2-(Methoxymethyl)-N,N,6-trimethylpyrimidin-4-amine is unique due to the presence of both the methoxymethyl and trimethyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
89966-93-8 |
|---|---|
Formule moléculaire |
C9H15N3O |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
2-(methoxymethyl)-N,N,6-trimethylpyrimidin-4-amine |
InChI |
InChI=1S/C9H15N3O/c1-7-5-9(12(2)3)11-8(10-7)6-13-4/h5H,6H2,1-4H3 |
Clé InChI |
JYPUMUMGXIMIJY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)COC)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


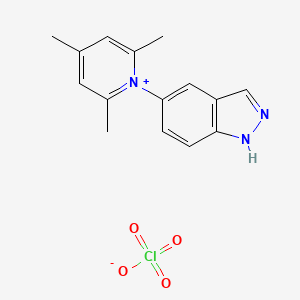
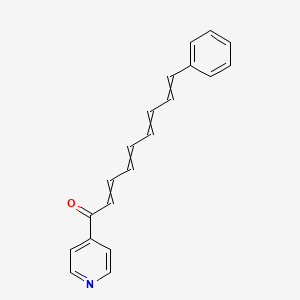
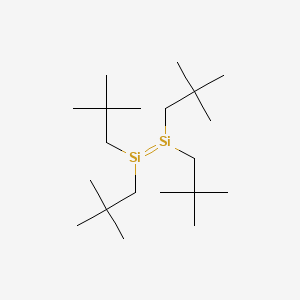

silane](/img/structure/B14376772.png)

![Phenol, 2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-6-methoxy-](/img/structure/B14376781.png)
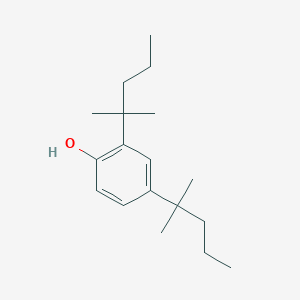

![1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14376817.png)
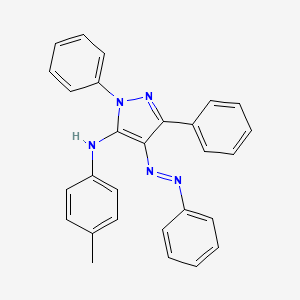
![2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14376827.png)
![2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-](/img/structure/B14376829.png)
![N'-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide](/img/structure/B14376831.png)
